Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-
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Overview
Description
Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dichloro and phenylazo groups. The molecular formula of this compound is C18H12Cl2N2O2S, and it has a molecular weight of approximately 393.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- typically involves multiple steps. One common method includes the diazotization of 4-aminobenzenesulfonamide followed by coupling with 2,5-dichloroaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a substituent on the benzene ring with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, high temperatures (above 350°C).
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenol derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to various physiological effects . The compound’s structure allows it to interact with multiple pathways, making it versatile in its applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2-methoxyethyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]- stands out due to its phenylazo group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions, such as enzyme inhibition and dye production .
Properties
CAS No. |
88522-18-3 |
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Molecular Formula |
C18H13Cl2N3O2S |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-phenyldiazenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13Cl2N3O2S/c19-13-6-11-17(20)18(12-13)26(24,25)23-16-9-7-15(8-10-16)22-21-14-4-2-1-3-5-14/h1-12,23H |
InChI Key |
ZBHZNRJEHKOTCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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